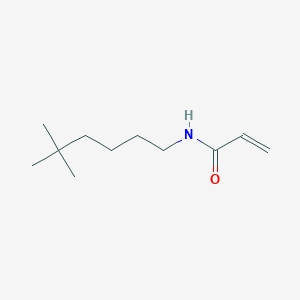
N-(5,5-dimethylhexyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,5-dimethylhexyl)prop-2-enamide is a chemical compound with the molecular formula C11H21NO It is an amide derivative characterized by the presence of a prop-2-enamide group attached to a 5,5-dimethylhexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethylhexyl)prop-2-enamide typically involves the reaction of 5,5-dimethylhexylamine with acryloyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
Reactants: 5,5-dimethylhexylamine and acryloyl chloride.
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Catalyst: Triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5,5-dimethylhexyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides or hydroxyl derivatives.
Reduction: Formation of N-(5,5-dimethylhexyl)prop-2-enamine.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5,5-dimethylhexyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5,5-dimethylhexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Octylacrylamide: Similar in structure but with a tert-octyl group instead of a 5,5-dimethylhexyl group.
N-(5,5-dimethylhexyl)acrylamide: Another closely related compound with similar properties.
Uniqueness
N-(5,5-dimethylhexyl)prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
N-(5,5-dimethylhexyl)prop-2-enamide |
InChI |
InChI=1S/C11H21NO/c1-5-10(13)12-9-7-6-8-11(2,3)4/h5H,1,6-9H2,2-4H3,(H,12,13) |
Clave InChI |
SSJUZVZDNQFTSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCNC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



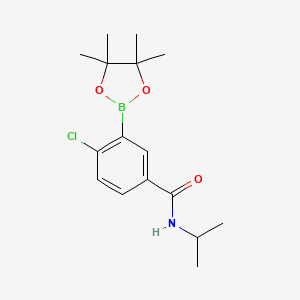
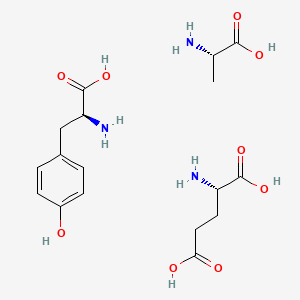
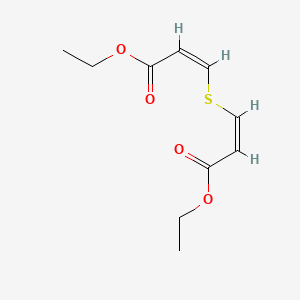
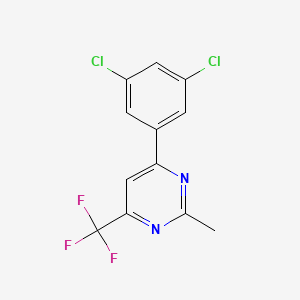

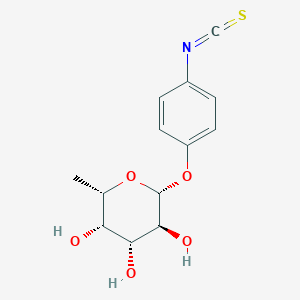
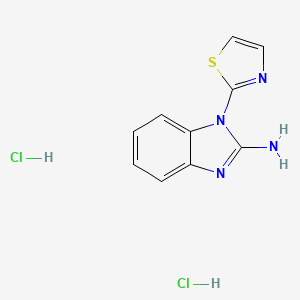
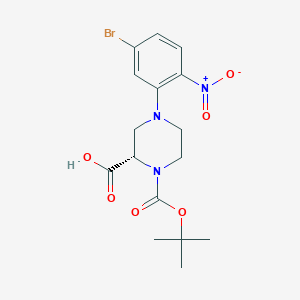
![2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)
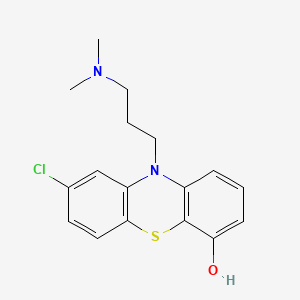
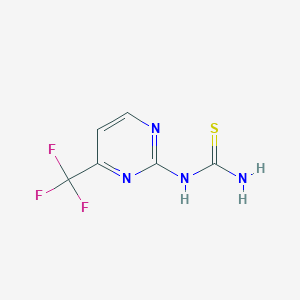
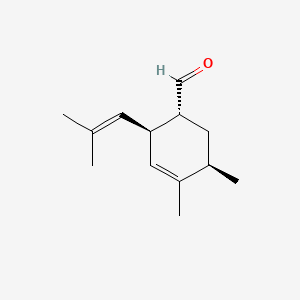
![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)
